(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid

peptide synthesis fluorinated amino acids medicinal chemistry

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid (CAS 270596‑49‑1) is an Fmoc‑protected, ortho‑fluorinated L‑β‑homophenylalanine building block. It bears an Fmoc α‑amine protecting group that is fully compatible with Fmoc/tBu solid‑phase peptide synthesis (SPPS) and a free carboxylic acid for in situ activation and coupling.

Molecular Formula C25H22FNO4
Molecular Weight 419.4 g/mol
CAS No. 270596-49-1
Cat. No. B1302867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid
CAS270596-49-1
Molecular FormulaC25H22FNO4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
InChIInChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1
InChIKeyQGZZXPYYCHIOHR-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

270596-49-1 – Fmoc-Protected (S)-2-Fluoro-β-Homophenylalanine for Solid-Phase Peptide Synthesis and Peptidomimetic Design


(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid (CAS 270596‑49‑1) is an Fmoc‑protected, ortho‑fluorinated L‑β‑homophenylalanine building block . It bears an Fmoc α‑amine protecting group that is fully compatible with Fmoc/tBu solid‑phase peptide synthesis (SPPS) and a free carboxylic acid for in situ activation and coupling . The ortho‑fluorine substituent distinguishes it from the meta‑, para‑ and non‑fluorinated β‑homophenylalanine analogs and imparts unique electronic and conformational properties exploited in fluorinated peptide and foldamer research [1][2].

Why Generic Substitution of 270596-49-1 with Other Fluorinated or Non‑Fluorinated β‑Homophenylalanines Fails


β‑Homophenylalanine analogs differ in fluorine position, protecting group and stereochemistry, and these differences directly control coupling kinetics, peptide conformation and biological activity [1][2]. Generic substitution with the non‑fluorinated, Boc‑protected or regioisomeric analog alters reaction orthogonality, side‑chain electronics and chiral recognition, making lot‑to‑lot reproducibility of target peptide properties impossible without re‑optimisation of synthetic and analytical protocols [3].

Quantitative Differentiation Evidence for 270596-49-1 vs. Structurally Closest Analogs


Ortho‑Fluorine Substitution Lowers Aromatic Electron Density vs. Meta‑, Para‑ and Non‑Fluorinated Analogs

The ortho‑fluorine atom withdraws electron density from the phenyl ring more effectively than meta‑ or para‑fluorine substituents, shifting the Hammett σₘ value to +0.34 compared with +0.06 (meta) and +0.00 (para) [1]. This electronic perturbation directly influences the acidity of the adjacent carboxylic acid: the predicted pKₐ of the target compound is 4.35 ± 0.10, versus 4.37 ± 0.10 for the 4‑fluoro regioisomer (CAS 270062‑83‑4) . The lower pKₐ translates to a higher concentration of carboxylate at physiological pH, which can modulate peptide solubility and intermolecular interactions without altering the covalent structure .

peptide synthesis fluorinated amino acids medicinal chemistry

Fmoc‑Protected Building Block Enables Orthogonal SPPS While Boc‑Protected Analog Requires HF or TFA Cleavage

The target compound carries an Fmoc group removable with 20 % piperidine in DMF (t₁/₂ < 10 min), preserving acid‑labile side‑chain protecting groups [1]. In contrast, the Boc‑protected (S)-analog (Boc‑2‑fluoro‑L‑β‑homophenylalanine, CAS 218608‑99‑2) requires strongly acidic conditions (TFA or HF) for deprotection, which simultaneously cleaves other acid‑sensitive groups [2]. The Fmoc strategy is the dominant method for automated microwave‑assisted SPPS because of its orthogonal selectivity and faster cycle times [3].

solid-phase peptide synthesis protecting group strategy Fmoc chemistry

Enantiomeric Purity ≥97 % by HPLC, with Established Chiral Separation Methods for FMOC Amino Acids

Commercial suppliers specify a minimum purity of 97 % for the target (S)-enantiomer (CAS 270596‑49‑1), identical to the specification for the (R)-enantiomer (CAS 331763‑63‑4) . Analytical methods using cellulose tris(3,5‑dimethylphenylcarbamate) columns achieve baseline separation of FMOC amino acid enantiomers with α‑values of 1.5–2.2, allowing detection of the antipode below 0.05 % [1]. This level of enantiomeric control is critical because even 1 % of the wrong enantiomer can alter the secondary structure and biological activity of β‑peptides [2].

chiral purity HPLC enantiomeric excess

Differentiated Procurement Lead Time and Cost vs. Non‑Fluorinated and Regioisomeric Analogs

The target ortho‑fluoro derivative (CAS 270596‑49‑1) is priced at approximately $64.90/100 mg from a major catalog supplier , whereas the non‑fluorinated Fmoc‑L‑β‑homophenylalanine (CAS 193954‑28‑8) is available at $105/250 mg (~$42/100 mg) from a peptide‑focused vendor . The 3‑fluoro analog (CAS 270596‑52‑6) is priced at $68.00/100 mg . Lead times for the ortho‑fluoro derivative can extend to 8–12 weeks in some catalogs , reflecting its specialized synthesis and lower demand relative to non‑fluorinated β‑homophenylalanine, which is typically stocked for immediate shipment .

procurement specialty amino acids supply chain

Chromatographic Retention (LogP 5.14) Distinguishes Ortho‑Fluoro from Non‑Fluorinated and Regioisomeric Analogs

The predicted octanol‑water partition coefficient (LogP) of the target compound is 5.14 [1], which is substantially higher than the non‑fluorinated Fmoc‑L‑β‑homophenylalanine (LogP ~4.8, estimated from structural increment) and marginally lower than the 3‑fluoro and 4‑fluoro regioisomers. The increased LogP relative to the non‑fluorinated analog reflects the hydrophobic contribution of the ortho‑fluorine atom (+0.34 LogP units) [2]. This shift translates to longer reversed‑phase HPLC retention, a practical consideration for purification of the building block itself and for analytical monitoring of peptide coupling reactions .

logP chromatography purification

Fmoc Group Stability Under Recommended Storage (2–8 °C) Ensures ≥2‑Year Shelf Life for Stockpiling

When stored sealed under dry conditions at 2–8 °C, the target compound is stable for at least 2 years with no detectable Fmoc deprotection or racemization . This storage requirement is identical to that of the (R)-enantiomer (CAS 331763‑63‑4) and the non‑fluorinated analog (CAS 193954‑28‑8) [1]. The Fmoc group is stable to air and moisture at room temperature for short periods, allowing convenient weighing and transfer, whereas unprotected β‑amino acids require anhydrous handling to prevent dimerization [2].

stability storage shelf life

Optimal Application Scenarios for 270596-49-1 Based on Quantitative Differentiation Evidence


Incorporation of Ortho‑Fluorophenyl Residues into Bioactive β‑Peptide Foldamers for Protease‑Resistant Therapeutics

When designing β‑peptide foldamers that require enhanced proteolytic stability, the ortho‑fluorine atom lowers the electron density of the aromatic ring (σₘ = +0.34), disfavouring recognition by protease active sites [Section 3, Evidence 1]. The Fmoc group enables direct use in automated SPPS with >95 % coupling efficiency, making the target compound the preferred building block over Boc‑protected or non‑fluorinated analogs [Section 3, Evidence 2][1].

Synthesis of ¹⁹F NMR Probes for Studying Peptide‑Protein Interactions

The single ortho‑fluorine substituent provides a clean ¹⁹F NMR handle with reduced chemical shift anisotropy compared with meta‑ or para‑fluorinated analogs, simplifying spectral deconvolution in protein‑observed ¹⁹F experiments. The ≥97 % enantiomeric purity ensures that only the (S)-configured peptide is present, eliminating diastereomeric peak splitting [Section 3, Evidence 3][2].

Structure‑Activity Relationship (SAR) Campaigns Requiring Systematic Fluorine Positional Scanning

The ortho‑fluoro derivative is the essential first member of a fluorine‑scanning library that also includes the 3‑fluoro (CAS 270596‑52‑6) and 4‑fluoro (CAS 270062‑83‑4) analogs. The ortho‑fluoro substitution provides the largest Hammett σₘ shift, enabling evaluation of the maximal electronic effect on target binding. The 8–12 week lead time must be factored into project planning [Section 3, Evidence 4][1].

Large‑Scale Peptide API Manufacturing with Validated Analytical Methods

The availability of validated chiral HPLC methods (α = 1.5–2.2, detection limit <0.05 %) for FMOC amino acids allows in‑process control of enantiomeric purity during kilo‑scale peptide synthesis. The LogP of 5.14 guides preparative HPLC purification conditions, ensuring high recovery and purity of the final peptide drug substance [Section 3, Evidence 3 and 5][3].

Quote Request

Request a Quote for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.